molecular formula C13H20O5 B14212659 Benzoic acid;4-hydroperoxyhexan-1-ol CAS No. 830345-26-1

Benzoic acid;4-hydroperoxyhexan-1-ol

Cat. No.: B14212659
CAS No.: 830345-26-1
M. Wt: 256.29 g/mol
InChI Key: HUNDPAXKSHMPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;4-hydroperoxyhexan-1-ol is an organic compound that combines the structural features of benzoic acid and 4-hydroperoxyhexan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 4-hydroperoxyhexan-1-ol is an aliphatic alcohol with a hydroperoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;4-hydroperoxyhexan-1-ol can be achieved through a multi-step process involving the preparation of benzoic acid and 4-hydroperoxyhexan-1-ol separately, followed by their combination. Benzoic acid can be synthesized through the oxidation of benzyl alcohol using potassium permanganate in an acidic medium . On the other hand, 4-hydroperoxyhexan-1-ol can be prepared by the hydroperoxidation of hexan-1-ol using hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air or oxygen. This process is carried out at elevated temperatures and pressures in the presence of a cobalt or manganese catalyst . The production of 4-hydroperoxyhexan-1-ol on an industrial scale may involve similar hydroperoxidation reactions, optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;4-hydroperoxyhexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;4-hydroperoxyhexan-1-ol is unique due to the presence of both an aromatic carboxylic acid and an aliphatic hydroperoxy group in its structure

Properties

CAS No.

830345-26-1

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

benzoic acid;4-hydroperoxyhexan-1-ol

InChI

InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-6(9-8)4-3-5-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3

InChI Key

HUNDPAXKSHMPGX-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCO)OO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.